molecular formula C12H20N2 B13323517 Pentyl[1-(pyridin-2-YL)ethyl]amine

Pentyl[1-(pyridin-2-YL)ethyl]amine

Cat. No.: B13323517
M. Wt: 192.30 g/mol
InChI Key: NSDSYRGJDLBWCQ-UHFFFAOYSA-N
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Description

Pentyl[1-(pyridin-2-yl)ethyl]amine is a secondary amine featuring a pentyl alkyl chain and a pyridin-2-yl-substituted ethylamine moiety. Its structure includes a chiral center at the ethylamine carbon adjacent to the pyridine ring, which influences stereochemical interactions with biological targets. The pyridine ring contributes to hydrogen bonding and π-π stacking, while the pentyl chain modulates lipophilicity and membrane permeability.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)pentan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-4-6-9-13-11(2)12-8-5-7-10-14-12/h5,7-8,10-11,13H,3-4,6,9H2,1-2H3

InChI Key

NSDSYRGJDLBWCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of pyridine derivatives with pentylamine. One common method is the alkylation of pyridine with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Pentyl[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Pentyl[1-(pyridin-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentyl[1-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets, such as enzymes and receptors. The pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₂₁N₂
  • Molecular Weight : 205.32 g/mol
  • Structural Features : Pyridine-2-yl group, pentyl chain, chiral center.

Structural Variations and Physicochemical Properties

The biological and chemical profiles of pyridinylethylamine derivatives depend on alkyl chain length, branching, and pyridine substituent positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
Pentyl[1-(pyridin-2-yl)ethyl]amine C₁₃H₂₁N₂ 205.32 Linear pentyl chain, pyridine-2-yl Neurotransmitter modulation
(2-Methylpentan-3-yl)[1-(pyridin-2-yl)ethyl]amine C₁₃H₂₂N₂ 206.33 Branched alkyl chain, pyridine-2-yl Neurological disorder targets
(2-Methylbutyl)[1-(pyridin-4-yl)ethyl]amine C₁₂H₂₀N₂ 192.30 Pyridine-4-yl, shorter branched chain Antimicrobial activity
(Propan-2-yl)[1-(pyridin-3-yl)ethyl]amine C₁₀H₁₆N₂ 164.25 Pyridine-3-yl, isopropyl chain Varied receptor affinity
(2-Methoxyethyl)[1-(pyridin-2-yl)ethyl]amine C₁₀H₁₆N₂O 186.25 Methoxyethyl group, pyridine-2-yl Receptor binding modulation

Key Observations :

  • Pyridine Position : The 2-position (e.g., in this compound) enhances hydrogen bonding with biological targets compared to 3- or 4-yl derivatives, which exhibit altered binding modes .
  • Alkyl Chain Modifications : Branched chains (e.g., 2-methylpentan-3-yl) increase steric hindrance, reducing membrane permeability but improving target specificity . Linear chains (e.g., pentyl) enhance lipophilicity, aiding blood-brain barrier penetration .

Biological Activity

Pentyl[1-(pyridin-2-YL)ethyl]amine (CAS: 1021044-67-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : n-(1-(pyridin-2-yl)ethyl)pentan-1-amine
  • Molecular Formula : C12H20N2
  • Molecular Weight : 192.31 g/mol
  • Purity : 97%

The compound features a pentyl group attached to an ethylamine moiety that is further substituted with a pyridine ring at the 2-position, suggesting potential interactions with biological targets.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyridine compounds often exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for staphylococcal strains .

3. Neuropharmacological Potential

Compounds featuring pyridine rings are often explored for their neuropharmacological effects. For example, certain derivatives have been investigated for anxiolytic and sedative properties, akin to known medications like zolpidem and alpidem . The potential for this compound to affect neurotransmitter systems warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the pyridine ring is essential for interaction with biological targets, while variations in the alkyl chain length may influence pharmacokinetics and bioavailability.

CompoundStructureBiological ActivityIC50/ MIC
This compoundStructureAntimicrobialTBD
Related Imidazo[1,2-a]pyridineStructureAnti-inflammatoryIC50 = 14.3 μM

Case Study 1: Antimicrobial Efficacy

A study investigating the efficacy of pyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) reported promising results. Compounds similar in structure to this compound showed bactericidal activity with MIC values significantly lower than traditional antibiotics .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of various pyridine derivatives, certain compounds demonstrated anxiolytic-like effects in animal models. This suggests that this compound could also possess similar effects, although specific studies are needed to confirm this hypothesis .

Q & A

Q. What are the common synthetic routes for pentyl[1-(pyridin-2-yl)ethyl]amine?

A two-step approach is often employed:

Condensation : React pyridine-2-carbaldehyde with a primary amine (e.g., pentylamine) to form an imine intermediate.

Reduction : Use reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to convert the imine to the target amine.
Alternative methods include reductive amination with zinc powder in acidic conditions, which efficiently removes hydroxylamine intermediates . For analogs, pyridinyl ethylamine derivatives can be synthesized via alkylation of pyridin-2-ylmethylamine with bromopentane under basic conditions, though regiochemical control is critical .

Q. How can the structure of this compound be confirmed?

  • Spectroscopy :
    • ¹H/¹³C NMR : Pyridin-2-yl protons (δ 8.3–8.5 ppm) and ethyl/pentyl chain signals (δ 1.2–2.7 ppm) confirm connectivity.
    • IR : N-H stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) are diagnostic.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve bond lengths/angles and confirm stereochemistry .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~220 for C₁₂H₂₀N₂) validate the molecular formula .

Q. What physicochemical properties are critical for handling this compound?

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the pyridine nitrogen’s lone pair.
  • Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 2–8°C.
  • Hazards : Amines can cause skin/eye irritation; use PPE and fume hoods. Refer to safety data sheets (SDS) for pyridine derivatives (e.g., 2-(2-aminoethyl)pyridine ) and terphenyl amines .

Advanced Research Questions

Q. How can reductive amination be optimized for high enantiomeric purity?

  • Chiral Catalysts : Use enantioselective catalysts like Ru-BINAP complexes in asymmetric hydrogenation of imine intermediates.
  • Dynamic Kinetic Resolution : Employ chiral auxiliaries (e.g., (S)-proline) during imine formation to bias stereochemistry.
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers post-synthesis. For analogs like methyl[(1S)-1-(pyridin-2-yl)ethyl]amine, diastereomeric salts with tartaric acid improve separation .

Q. How to resolve data contradictions in reaction intermediate analysis?

  • Multi-Technique Validation : Cross-validate NMR (e.g., DEPT-135 for carbon types) with X-ray structures to confirm intermediate geometry.
  • Isolation and Characterization : Trap intermediates (e.g., hydroxylamine derivatives) via flash chromatography and analyze via high-resolution MS .
  • Computational Modeling : Compare DFT-predicted NMR shifts with experimental data to identify misassigned peaks .

Q. What computational methods predict coordination behavior in metal complexes?

  • Density Functional Theory (DFT) : Calculate binding energies and orbital interactions (e.g., pyridinyl nitrogen’s lone pair with metal d-orbitals).
  • Molecular Docking : Simulate ligand-metal binding (e.g., with Zn²⁺ or Cu²⁺) using software like AutoDock Vina.
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions of the ligand to predict reactivity. For example, pyridin-2-yl derivatives show stronger σ-donation than pyridin-3-yl analogs .

Methodological Considerations

  • Regiochemical Control : Pyridin-2-yl groups direct electrophilic substitution to the 3- and 5-positions, impacting reactivity .
  • Reductive Methods : Zn/HCl systems are robust for reducing hydroxylamines but may require pH optimization to avoid over-reduction .
  • Crystallography : SHELX refinement is preferred for small-molecule structures; high-resolution data (>1.0 Å) reduces model bias .

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